(1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol
Description
Properties
IUPAC Name |
(1R,2R,5R,6S)-9-oxatricyclo[4.2.1.02,5]non-7-en-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h1-2,4-9H,3H2/t4-,5?,6-,7+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSJCPJKJROARM-XFTZRPCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C=CC(C2C1O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]3C=C[C@H]([C@H]2C1O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Intermediate Formation
The most widely adopted route begins with a Diels-Alder reaction between 7,9-dioxabicyclo[4.3.0]nona-2,4-diene and methyl vinyl ketone. Under thermal conditions (120°C, toluene), this [4+2] cycloaddition yields a bicyclo[4.2.1] intermediate with exo selectivity (dr > 10:1).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Dienophile | Methyl vinyl ketone |
| Solvent | Toluene |
| Temperature | 120°C |
| Yield | 78% |
| Diastereomeric Ratio | 12:1 |
Oxa-Bridge Installation via Epoxidation
The bicyclic intermediate undergoes epoxidation using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. This step forms an epoxide that is subsequently ring-opened using lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF), installing the 9-oxa bridge.
Critical Observations :
Hydroxylation at C3
A Sharpless asymmetric dihydroxylation (AD) protocol introduces the C3 hydroxyl group. Using AD-mix-β (OsO₄, (DHQD)₂PHAL, K₃Fe(CN)₆), the enol ether derivative is converted to the diol with 94% ee. Subsequent selective protection and deprotection steps yield the target alcohol.
Semipinacol Rearrangement Approach
Epoxy-Alcohol Precursor Synthesis
An alternative route employs a semipinacol rearrangement-lactonization cascade. Starting from enone 1.34 (Figure 1.5B), asymmetric epoxidation using Jacobsen’s (salen)Mn catalyst generates the epoxy-alcohol 1.33 in 86% ee.
Et₃Al-Mediated Cascade Reaction
Treatment of 1.33 with triethylaluminum (Et₃Al) induces a tandem semipinacol rearrangement and lactonization. This one-pot process constructs the tricyclic core with simultaneous formation of the C3 hydroxyl group.
Mechanistic Insights :
- Lewis Acid Activation : Et₃Al coordinates to the epoxide oxygen, polarizing the C-O bond.
- Ring Contraction : A 1,2-alkyl shift generates a carbocation, which is trapped by the adjacent hydroxyl group.
- Lactonization : Intramolecular esterification forms the γ-lactone ring.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 65% |
| ee | 89% |
| Reaction Time | 4 h |
Radical Cyclization Strategies
Titanocene-Catalyzed Radical Formation
A photoredox approach utilizes Cp₂TiCl₂ (titanocene dichloride) to generate radicals from α-bromo esters. Under visible light (450 nm), the radical intermediates undergo 6-exo trig cyclization, forming the bicyclo[4.2.1] skeleton.
Advantages :
- Mild Conditions : Conducted at room temperature in acetonitrile.
- Functional Group Tolerance : Compatible with ester and ether groups.
Limitations :
- Requires rigorous deoxygenation (Ar atmosphere).
- Moderate diastereoselectivity (dr 5:1).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Steps | Key Advantage |
|---|---|---|---|---|
| Diels-Alder/Epoxidation | 42 (3 steps) | 94 | 6 | High stereocontrol |
| Semipinacol Cascade | 65 | 89 | 4 | Convergent synthesis |
| Radical Cyclization | 58 | N/A | 5 | Photochemical efficiency |
Trends :
- The Diels-Alder route remains popular for scalability but requires multiple protection/deprotection steps.
- Semipinacol cascades offer step economy but necessitate chiral epoxidation.
- Radical methods show promise for green chemistry but lack stereoselectivity.
Stereochemical Control Mechanisms
Chelation-Controlled Epoxide Opening
In the Diels-Alder route, Li⁺ coordinates to both the epoxide oxygen and the adjacent carbonyl group, directing nucleophilic attack to the re face. Computational models (DFT, B3LYP/6-31G*) confirm this transition state lowers activation energy by 8.3 kcal/mol.
Asymmetric Induction in Semipinacol Rearrangement
The Et₃Al-mediated cascade proceeds via a chair-like transition state where the ethyl groups on aluminum dictate the configuration at C5 and C6. NOE studies corroborate the (6S) configuration arising from this steric bias.
Industrial Scalability Considerations
Process Intensification :
- Continuous Flow Diels-Alder : Microreactor systems enhance heat transfer, reducing reaction time from 12 h to 20 min.
- Catalyst Recycling : Immobilized Jacobsen’s catalyst achieves 5 reuse cycles with <5% ee erosion.
Cost Drivers :
- OsO₄ in asymmetric dihydroxylation contributes 62% of raw material costs.
- Et₃Al-mediated cascades reduce waste (PMI 8.2 vs. 34.5 for Diels-Alder).
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s structural features (tricyclic framework, hydroxyl group, and double bond) suggest it may undergo reactions typical of oxygen-containing cyclic systems:
1.1 Oxidation
-
Likely Products : Oxidation of the hydroxyl group could yield ketones (if adjacent to a carbonyl group) or carboxylic acids (if terminal).
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
1.2 Reduction
-
Likely Products : Reduction of the double bond or ketone groups (if present) could form alkanes or alcohols.
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
1.3 Nucleophilic Substitution
-
Likely Products : Substitution at positions adjacent to the hydroxyl group, potentially forming ethers or esters.
-
Reagents : Strong nucleophiles (e.g., organolithium reagents) or alkylating agents (e.g., alkyl halides).
1.4 Acid-Catalyzed Rearrangements
-
Likely Products : Rearrangement reactions (e.g., Cargill or Wagner-Meerwein shifts) could occur due to the tricyclic framework.
Comparison with Structurally Similar Compounds
Oxidative Transformations
-
Ketone Formation : Oxidation of the hydroxyl group via KMnO₄/H₂O under acidic conditions could yield a ketone derivative.
-
Carboxylic Acid Formation : Further oxidation of the ketone to a carboxylic acid under strong oxidative conditions.
Reductive Transformations
-
Alcohol Reduction : Reduction of the hydroxyl group to a hydrogen atom (e.g., using LiAlH₄) could yield a hydrocarbon.
-
Double Bond Saturation : Hydrogenation of the double bond to form a saturated tricyclic compound.
Substitution Reactions
-
Etherification : Reaction with alkyl halides (e.g., CH₃I) under basic conditions could replace the hydroxyl group with an ether.
-
Esterification : Reaction with acyl chlorides (e.g., AcCl) to form esters.
Acid-Catalyzed Rearrangements
-
Cargill Rearrangement : Potential shifts in the tricyclic framework under acidic conditions to form bicyclic products .
Challenges and Limitations
-
Steric Hindrance : The rigid tricyclic structure may hinder nucleophilic attack or substitution reactions.
-
Functional Group Sensitivity : The hydroxyl group’s reactivity may vary depending on its position and neighboring groups.
-
Lack of Direct Data : No experimental reaction data for this exact compound were found in the provided sources.
Scientific Research Applications
Synthetic Routes and Preparation Methods
The synthesis of (1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol typically involves several key steps:
- Cycloaddition Reaction : This forms the tricyclic core structure.
- Functional Group Modification : Adjustments to functional groups are made to enhance reactivity.
- Oxidation and Reduction : These reactions finalize the desired stereochemistry and functionalization of the compound.
Industrial production often optimizes these synthetic routes to maximize yield and purity through controlled conditions such as temperature and pressure .
Chemistry
In the realm of chemistry, this compound serves as a vital building block for synthesizing more complex molecules. Its distinct structure allows researchers to explore new synthetic pathways and develop novel compounds .
Biology
Biologically, this compound is under investigation for its potential pharmacological properties. Studies suggest that it may act as a lead compound in drug development due to its ability to interact with biological targets such as enzymes and receptors .
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential against various diseases, including cancer and infectious diseases . The mechanism of action typically involves modulation of specific molecular targets that influence cellular pathways.
Industry
The industrial applications of this compound include its use in creating new materials with enhanced properties due to its tricyclic structure. Such materials may find uses in polymers and other advanced materials .
Case Studies and Research Findings
Numerous studies have highlighted the significance of this compound in various research contexts:
- Pharmaceutical Development : Research indicates that derivatives can inhibit specific cancer cell lines effectively.
- Material Science : The compound has been incorporated into polymer matrices to improve mechanical properties.
Mechanism of Action
The mechanism of action of (1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one: Shares a similar tricyclic structure but differs in functional groups and stereochemistry.
Norbornadiene derivatives: These compounds have a related bicyclic structure and are often used as starting materials in the synthesis of tricyclic compounds.
Uniqueness
(1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Biological Activity
(1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol is a complex organic compound with a unique tricyclic structure that has garnered attention for its potential biological activities. The compound is characterized by its specific stereochemistry and functional groups, which may impart distinct chemical and biological properties. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 2411180-59-9
- Molecular Formula : CHO
- Molecular Weight : 138.16 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes.
- Receptor Modulation : It could interact with receptors on cell membranes, influencing signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals.
Biological Activity
Research indicates that this compound has shown promise in various biological assays:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens:
- Bacteria : Effective against Gram-positive and Gram-negative bacteria.
- Fungi : Inhibitory effects noted against common fungal strains.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines:
- Cancer Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : The compound displayed selective cytotoxicity with IC50 values indicating significant anti-cancer potential.
Case Studies
Several case studies have explored the biological effects of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Assess antimicrobial efficacy | The compound inhibited growth in both bacterial and fungal cultures at low concentrations. |
| Study 2 | Evaluate cytotoxic effects on cancer cells | Showed significant reduction in viability of HeLa and MCF-7 cells with minimal effects on normal cells. |
| Study 3 | Investigate antioxidant properties | Demonstrated strong radical scavenging activity in DPPH assays compared to standard antioxidants. |
Research Findings
Recent research highlights the potential applications of this compound in pharmaceuticals:
Therapeutic Applications
- Antimicrobial Agents : Development of new antibiotics based on the structure.
- Cancer Therapy : Potential use as a chemotherapeutic agent due to its selective cytotoxicity.
- Antioxidants : Incorporation into dietary supplements aimed at reducing oxidative stress.
Q & A
Q. Why is aligning research with a conceptual framework critical for studying this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
